![molecular formula C9H7Cl2N3S B11859913 [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,3-ジクロロフェニル)-チアゾール-2-イル]-ヒドラジン: は、チアゾール誘導体のクラスに属する化学化合物です。チアゾールは、5員環構造中に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、チアゾール環に結合したジクロロフェニル基を特徴としており、これはその化学的性質と生物学的活性に大きな影響を与える可能性があります。
準備方法
合成経路と反応条件: [4-(2,3-ジクロロフェニル)-チアゾール-2-イル]-ヒドラジンの合成は、通常、2,3-ジクロロベンズアルデヒドとチオセミカルバジドを酸性条件下で反応させてチアゾール環を形成させることから始まります。この反応は通常、エタノールまたは他の適切な溶媒中で行われ、混合物は数時間還流加熱されます。生成物は、再結晶またはクロマトグラフィーによって精製されます。
工業的生産方法: この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フローリアクターと自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、工業的製法では、最終生成物の純度を保証するために、高速液体クロマトグラフィー(HPLC)などのより堅牢な精製技術が組み込まれる場合があります。
化学反応の分析
反応の種類:
酸化: この化合物は、特にチアゾール環で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応はヒドラジン部分で起こることがあり、アミンに変換される可能性があります。
置換: 求電子置換反応と求核置換反応は、芳香環とチアゾール環で起こります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤がよく使用されます。
置換: ハロゲン(たとえば、臭素、塩素)や求核剤(たとえば、アミン、チオール)などの試薬が一般的に使用されます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アミン。
置換: 使用された試薬に応じて、さまざまな置換チアゾール誘導体。
科学研究での用途
化学: 化学では、[4-(2,3-ジクロロフェニル)-チアゾール-2-イル]-ヒドラジンは、より複雑な分子の合成における中間体として使用されます
生物学: 生物学研究では、この化合物は潜在的な生物学的活性について研究されています。チアゾール誘導体は、一般的に抗菌剤、抗真菌剤、抗癌剤として有望であることが示されています。研究者らは、化合物の生物学的標的との相互作用を調査して、その作用機序と潜在的な治療的用途を理解しています。
医学: この化合物の潜在的な薬学的用途は、創薬と開発において調査されています。特定の酵素や受容体と相互作用する能力により、新しい医薬品の開発候補となっています。研究は、その有効性、安全性、薬物動態特性に焦点を当てています。
工業: 産業部門では、[4-(2,3-ジクロロフェニル)-チアゾール-2-イル]-ヒドラジンは、農薬、染料、その他の特殊化学品の生産に使用されています。その反応性と安定性は、さまざまな産業用途に適しています。
科学的研究の応用
Chemistry: In chemistry, [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives, in general, have shown promise as antimicrobial, antifungal, and anticancer agents. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: The compound’s potential medicinal applications are explored in drug discovery and development. Its ability to interact with specific enzymes and receptors makes it a candidate for developing new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用機序
[4-(2,3-ジクロロフェニル)-チアゾール-2-イル]-ヒドラジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物の構造により、これらの標的に結合し、その機能を阻害または活性化することができます。たとえば、微生物の増殖に関与する特定の酵素の活性を阻害し、抗菌効果をもたらす可能性があります。正確な経路と分子相互作用は、特定の生物学的状況と標的生物またはシステムによって異なります。
類似化合物の比較
類似化合物:
- [4-(2,5-ジクロロフェニル)-チアゾール-2-イル]-ヒドラジン
- [4-(2,4-ジクロロフェニル)-チアゾール-2-イル]-ヒドラジン
- [4-(2,3-ジクロロフェニル)-チアゾール-2-イル]-アミン
比較: これらの化合物は、類似のコア構造を共有していますが、フェニル環上の置換基の位置と性質は、その化学的性質と生物学的活性に大きな影響を与える可能性があります。たとえば、異なるハロゲンや官能基の存在は、化合物の反応性、溶解性、生物学的標的との相互作用能力を変更する可能性があります。[4-(2,3-ジクロロフェニル)-チアゾール-2-イル]-ヒドラジンは、その特定の置換パターンによりユニークであり、類似体と比較して異なる生物学的活性と化学反応性を付与する可能性があります。
類似化合物との比較
- [4-(2,5-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- [4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-amine
Comparison: While these compounds share a similar core structure, the position and nature of the substituents on the phenyl ring can significantly influence their chemical properties and biological activities. For example, the presence of different halogens or functional groups can alter the compound’s reactivity, solubility, and ability to interact with biological targets. [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C9H7Cl2N3S |
|---|---|
分子量 |
260.14 g/mol |
IUPAC名 |
[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-3-1-2-5(8(6)11)7-4-15-9(13-7)14-12/h1-4H,12H2,(H,13,14) |
InChIキー |
HIAFWPWTMXECOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CSC(=N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)
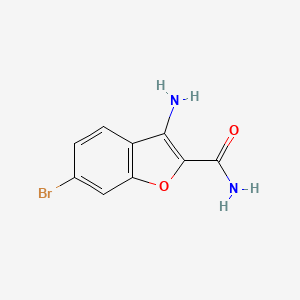


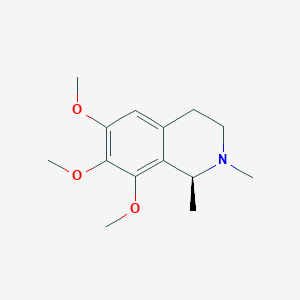
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
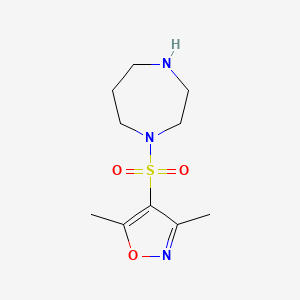
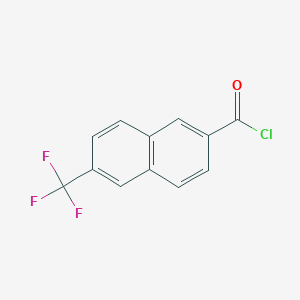

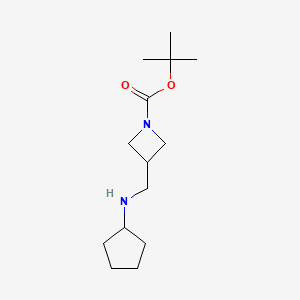


![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
